
2',3'-Isopropylidene-5'-trityluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Isopropylidene-5’-trityluridine is a modified nucleoside derivative. It is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions and a trityl group at the 5’ position of the uridine molecule. This compound is often used in the synthesis of various nucleoside analogs and has applications in medicinal chemistry and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-isopropylidene-5’-trityluridine typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of uridine with an isopropylidene group. This is followed by the protection of the 5’ hydroxyl group with a trityl group. The reaction conditions often involve the use of acetone and zinc chloride for the isopropylidene protection and trityl chloride in the presence of a base for the trityl protection .
Industrial Production Methods: Industrial production of 2’,3’-isopropylidene-5’-trityluridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of anhydrous conditions and specific catalysts is crucial to avoid hydrolysis and other side reactions .
Types of Reactions:
Oxidation: 2’,3’-Isopropylidene-5’-trityluridine can undergo oxidation reactions, particularly at the trityl group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like trityl chloride and bases such as pyridine are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the trityl group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted nucleoside derivatives with different protecting groups.
Scientific Research Applications
2’,3’-Isopropylidene-5’-trityluridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various nucleoside analogs.
Biology: Employed in studies involving nucleic acid chemistry and enzymatic processes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and biochemical reagents
Mechanism of Action
The mechanism of action of 2’,3’-isopropylidene-5’-trityluridine involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The trityl group provides steric hindrance, affecting the interaction of the nucleoside with enzymes and other molecular targets. This can lead to the inhibition of viral replication or the disruption of cancer cell proliferation .
Comparison with Similar Compounds
2’,3’-Isopropylidene-5-iodouridine: Another modified nucleoside with antiviral properties.
2’,3’-Isopropylideneuridine: Used in the synthesis of various nucleoside analogs.
5’-Trityluridine: A related compound with a trityl group at the 5’ position but lacking the isopropylidene protection
Uniqueness: 2’,3’-Isopropylidene-5’-trityluridine is unique due to the combination of both isopropylidene and trityl protecting groups. This dual protection enhances its stability and makes it a valuable intermediate in the synthesis of complex nucleoside derivatives .
Properties
CAS No. |
10526-27-9 |
|---|---|
Molecular Formula |
C31H30N2O6 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
1-[2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C31H30N2O6/c1-30(2)38-26-24(37-28(27(26)39-30)33-19-18-25(34)32-29(33)35)20-36-31(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19,24,26-28H,20H2,1-2H3,(H,32,34,35) |
InChI Key |
XVGDBKLBNXKLMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



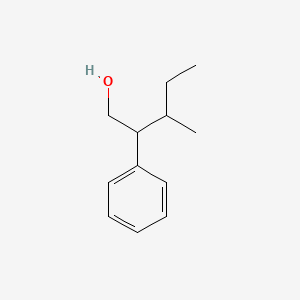
![ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11967923.png)
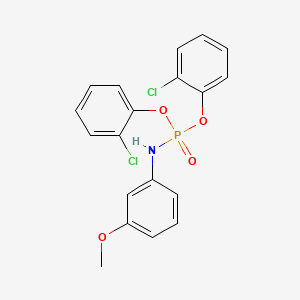
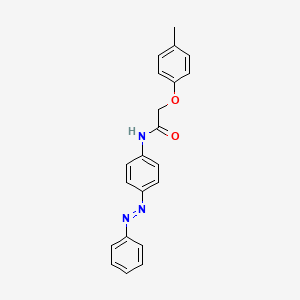
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)
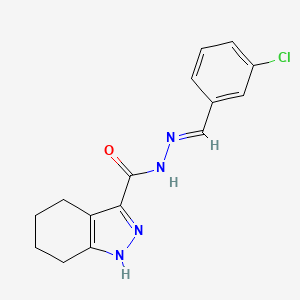
![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)

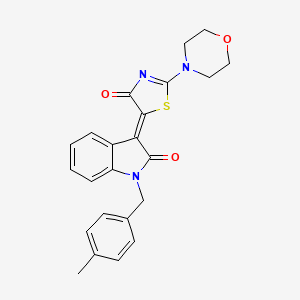
![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)

![Benzyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967982.png)
![DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)
